molecular formula C27H23BrN2O4S B4989306 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide

2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide

Cat. No. B4989306
M. Wt: 551.5 g/mol
InChI Key: BQJUVHNFAVMCHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{Benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide, also known as BMS-582949, is a small molecule inhibitor of the protein tyrosine kinase 5 (PTK5). PTK5 is a non-receptor tyrosine kinase that is involved in cell proliferation, migration, and survival. BMS-582949 has been shown to have potential therapeutic applications in cancer and inflammatory diseases.

Mechanism of Action

2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide inhibits the activity of PTK5, which is involved in several cellular processes, including cell proliferation, migration, and survival. By inhibiting PTK5, 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide disrupts these processes, leading to the inhibition of cancer cell growth and the reduction of inflammation in inflammatory diseases.
Biochemical and Physiological Effects:
2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide has been shown to have several biochemical and physiological effects. In cancer, 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide has been shown to inhibit the activity of several signaling pathways, including the PI3K/AKT and MAPK pathways, leading to the inhibition of cancer cell growth and survival. In inflammatory diseases, 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to the reduction of inflammation and tissue damage.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide in lab experiments is its specificity for PTK5, which allows for the selective inhibition of PTK5 activity without affecting other cellular processes. However, one limitation of using 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide is its low solubility, which can make it difficult to administer in vivo.

Future Directions

For research on 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide include the development of more potent and selective inhibitors of PTK5, the investigation of the potential therapeutic applications of 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide in other diseases, and the optimization of the formulation of 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide for in vivo administration. Additionally, the identification of biomarkers that can predict the response to 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide treatment in cancer and inflammatory diseases would be valuable for the development of personalized treatment strategies.

Synthesis Methods

The synthesis of 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide involves several steps. The first step is the preparation of 4-bromobenzonitrile, which is then reacted with 4-methoxybenzenesulfonyl chloride to form 4-methoxyphenylsulfonyl-4-bromobenzonitrile. The resulting compound is then reacted with benzylamine to form 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide.

Scientific Research Applications

2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide has been extensively studied in preclinical models of cancer and inflammatory diseases. In cancer, 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. In inflammatory diseases, 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide has been shown to reduce inflammation and tissue damage in animal models of rheumatoid arthritis and psoriasis.

properties

IUPAC Name

2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(4-bromophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23BrN2O4S/c1-34-23-15-17-24(18-16-23)35(32,33)30(19-20-7-3-2-4-8-20)26-10-6-5-9-25(26)27(31)29-22-13-11-21(28)12-14-22/h2-18H,19H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQJUVHNFAVMCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(4-bromophenyl)benzamide

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